molecular formula C12H12N2O3 B4757545 4-ETHOXY-N-(12-OXAZOL-3-YL)BENZAMIDE

4-ETHOXY-N-(12-OXAZOL-3-YL)BENZAMIDE

Cat. No.: B4757545
M. Wt: 232.23 g/mol
InChI Key: UYKQBKDESBWDAI-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(12-oxazol-3-yl)benzamide is a benzamide derivative characterized by an ethoxy substituent at the para position of the benzene ring and an oxazole heterocycle at the amide nitrogen.

Properties

IUPAC Name

4-ethoxy-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-16-10-5-3-9(4-6-10)12(15)13-11-7-8-17-14-11/h3-8H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKQBKDESBWDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-(12-OXAZOL-3-YL)BENZAMIDE typically involves the condensation of 4-ethoxybenzoic acid with 3-aminooxazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-(12-OXAZOL-3-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxazole ring can be reduced to form a more saturated heterocyclic compound.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: 4-carboxy-N-(12-oxazol-3-yl)benzamide.

    Reduction: 4-ethoxy-N-(12-dihydrooxazol-3-yl)benzamide.

    Substitution: 4-halogenated derivatives of the original compound.

Scientific Research Applications

4-ETHOXY-N-(12-OXAZOL-3-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-(12-OXAZOL-3-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzamides with Heterocyclic Moieties

A. 4-Ethoxy-N-(1,3-thiazol-2-yl)benzamide

  • Structure : Differs by replacing oxazole with thiazole (sulfur instead of oxygen in the heterocycle).
  • Activity : While structurally similar, thiazole-containing analogs are primarily documented in safety profiles (e.g., GHS hazard data) but lack explicit biological activity reports .
  • Physicochemical Properties : Thiazole’s higher polarizability compared to oxazole may alter solubility and binding kinetics .

B. N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB, 7)

  • Structure : Contains a chloro-trifluoromethylphenyl group instead of oxazole.
  • Activity : Unlike 4-ethoxy-N-(12-oxazol-3-yl)benzamide, CTB activates p300 HAT activity rather than inhibiting it, highlighting the critical role of the heterocyclic group in modulating function .

C. 3-(Oxazol-2-yl-ethoxy)-benzamide Derivatives

  • Structure : Ethoxy linker between benzene and oxazole.
  • Activity : Patent data indicate potent antibacterial effects against Gram-positive pathogens (e.g., Staphylococcus aureus), suggesting that positional isomerism (3-substituted vs. 12-oxazol-3-yl) influences target specificity .
Benzamide Derivatives with Acyl Side Chains

A. 2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (Compound 8)

  • Structure: Features a hexanoylamino substituent and carboxyphenyl group.
  • Activity : Exhibits 67% PCAF HAT inhibition at 100 μM, comparable to anacardic acid (68%). The carboxyphenyl group enhances solubility but reduces cell permeability compared to this compound .

B. 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (Compound 17)

  • Structure: Long tetradecanoyl chain and 3-carboxyphenyl group.
  • Activity : Superior PCAF HAT inhibition (79%) due to the extended acyl chain, which improves hydrophobic interactions with the enzyme’s active site. However, such long chains may compromise pharmacokinetics .
Anacardic Acid-Derived Benzamides

A. 2-Ethoxy-6-pentadecyl-N-pyridin-4-yl Benzamide (Compound 5)

  • Structure : Pentadecyl chain and pyridine substituent.
  • Activity: Comparable to garcinol in HAT inhibition, with IC₅₀ values in the micromolar range. The ethoxy group aligns with this compound, but the pentadecyl chain introduces steric bulk, limiting therapeutic applicability .
Table 1: Key Comparative Data
Compound Target Activity IC₅₀/Inhibition (%) Key Structural Features Reference
This compound HAT inhibition (hypothesized) N/A Ethoxy, oxazole
CTB (Compound 7) p300 HAT activation N/A Chloro-trifluoromethylphenyl
Compound 17 PCAF HAT inhibition 79% at 100 μM Tetradecanoyl, 3-carboxyphenyl
3-(Oxazol-2-yl-ethoxy)-benzamide Antibacterial MIC: 2–4 µg/mL Ethoxy linker, oxazole
Key SAR Insights:

Heterocyclic Group : Oxazole and thiazole moieties confer distinct electronic profiles, influencing target selectivity (e.g., HAT vs. antibacterial activity) .

Substituent Position : Para-substituted ethoxy groups enhance lipid solubility, whereas meta-carboxyphenyl groups improve aqueous solubility but reduce membrane permeability .

Side Chain Length: Long acyl chains (e.g., tetradecanoyl) boost enzyme inhibition but may hinder bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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